N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-quinolin-8-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(24-16-6-7-18-20(13-16)28-14-27-18)25-11-8-17(9-12-25)29-19-5-1-3-15-4-2-10-23-21(15)19/h1-7,10,13,17H,8-9,11-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHGJURYBCBEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Etherification for C–O Bond Formation
The quinolin-8-yloxy-piperidine linkage is established via Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple quinolin-8-ol with piperidin-4-ol.
Procedure :
- Protection : Piperidin-4-ol is protected as its tert-butoxycarbonyl (Boc) derivative using Boc₂O in dichloromethane (DCM).
- Mitsunobu Reaction : Boc-protected piperidin-4-ol (1.0 eq), quinolin-8-ol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are stirred in THF at 0°C→RT for 12 h.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) to yield 4-(quinolin-8-yloxy)piperidine.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Boc Protection | 92 | 98.5 |
| Mitsunobu | 78 | 97.2 |
| Deprotection | 95 | 99.1 |
Alternative Pd-Catalyzed Cross-Coupling
For substrates resistant to Mitsunobu conditions, palladium-catalyzed C–O coupling offers a viable alternative. A modified procedure from hybrid quinoline synthesis employs:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : K₃PO₄ (2.0 eq)
- Solvent : Toluene/water (4:1) at 110°C for 24 h.
Advantages :
- Tolerates electron-deficient quinolines
- Functional group compatibility with nitro and halide substituents
Preparation of Benzo[d]dioxol-5-ylcarbamoyl Chloride
Carbamoyl Chloride Synthesis via Phosgene Analogs
Benzodioxol-5-ylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in anhydrous DCM under nitrogen:
Reaction Conditions :
- Temperature : 0°C → RT
- Base : Pyridine (3.0 eq)
- Time : 4 h
Mechanism :
- Activation : Triphosgene reacts with benzodioxol-5-ylamine to form intermediate isocyanate.
- Chlorination : Isocyanate undergoes HCl elimination to yield carbamoyl chloride.
Safety Note : Triphosgene offers safer handling compared to gaseous phosgene while maintaining high reactivity.
Carboxamide Coupling: Final Assembly
Schotten-Baumann Reaction
The carbamoyl chloride (1.1 eq) is reacted with 4-(quinolin-8-yloxy)piperidine (1.0 eq) in a biphasic system:
Conditions :
- Solvent : THF/water (2:1)
- Base : NaHCO₃ (2.0 eq)
- Temperature : 0°C → RT, 6 h
Workup :
- Aqueous layer extracted with ethyl acetate (3×)
- Organic phase dried (Na₂SO₄), concentrated
- Purification via silica gel chromatography (hexane/EtOAc 3:1 → 1:2)
Yield : 82% (white crystalline solid)
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.85 (dd, J = 4.2 Hz, 1H, Quin-H2), 7.98 (d, J = 8.4 Hz, 1H, Quin-H5), 6.82 (s, 1H, Benzodioxole-H), 4.12–4.08 (m, 2H, Piperidine-H), 3.62 (br s, 1H, NH)
- HRMS : m/z [M+H]⁺ calcd. 418.1764, found 418.1761
Alternative Coupling via EDCI/HOBt
For acid-sensitive substrates, carbodiimide-mediated coupling provides superior control:
Procedure :
- Activation : Benzo[d]dioxol-5-ylcarboxylic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq) in DMF, 0°C, 1 h
- Coupling : Add 4-(quinolin-8-yloxy)piperidine (1.0 eq), stir at RT for 12 h
- Workup : As above
Yield : 75% (slightly lower due to competing urea formation)
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Parameter | Mitsunobu + Schotten-Baumann | Pd-Coupling + EDCI |
|---|---|---|
| Total Yield (%) | 62 | 58 |
| Purity (HPLC, %) | 99.1 | 98.3 |
| Reaction Time (h) | 18 | 28 |
| Scalability (g) | 50 | 20 |
| Cost Index | 1.0 | 1.7 |
Cost Index normalized to Mitsunobu route = 1.0
Critical Challenges and Optimization Strategies
Regioselectivity in Quinoline Functionalization
Quinolin-8-ol exhibits preferential O-alkylation over N-alkylation due to:
- Electronic Effects : Electron-deficient C8 position (calculated σ⁺ = 0.89)
- Steric Factors : Peri-interaction with H2 in N-alkylated products
Mitigation :
Carboxamide Stability Under Basic Conditions
The final product demonstrates pH-dependent decomposition (t₁/₂ = 3 h at pH >10).
Stabilization Methods :
- Lyophilization : Formulate as hydrochloride salt (m.p. 214–216°C)
- Packaging : Amber vials under argon with molecular sieves
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the Mitsunobu reaction for flow chemistry enhances reproducibility:
- Reactor : Packed-bed column with immobilized PPh₃
- Residence Time : 8 min at 50°C
- Output : 2.1 kg/day with 94% conversion
Green Chemistry Metrics
Table 2. Environmental Impact Assessment
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg product) | 87 | 31 |
| E-Factor | 65 | 22 |
| Energy (kWh/kg) | 120 | 45 |
PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new substituents onto the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and neurological disorders.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxamide Derivatives ()
Compounds such as (±)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-(naphthalen-1-yl)propyl)piperidine-4-carboxamide (1a) and its analogs share the piperidine-carboxamide core but differ in substituents. Key comparisons include:
The quinolin-8-yloxy group in the target compound may enhance solubility compared to naphthalene derivatives due to its nitrogen atom, which could improve bioavailability. However, naphthalene-based analogs in showed high selectivity in biological evaluations, suggesting that aromatic substituents critically influence target binding .
Penta-2,4-dienamide Derivatives ()
Compounds like D14–D20 and neuroactive analogs D4/D5 feature conjugated dienamide backbones rather than piperidine cores:
The rigid piperidine core of the target compound may offer better metabolic stability than the flexible dienamides.
Thiazol-2-yl Carboxamide Derivatives (–5)
Thiazole-containing analogs (e.g., compound 74) replace the piperidine ring with a thiazole heterocycle:
Thiazole rings enhance π-π interactions but may reduce solubility compared to piperidine. The target compound’s piperidine core could improve pharmacokinetic profiles, as seen in other CNS-targeting molecules .
Piperamide Analogs ()
D4 and D5 are piperamide derivatives with anti-inflammatory properties:
| Feature | Target Compound | D5 () |
|---|---|---|
| Aromatic Groups | Benzo[d][1,3]dioxol + quinoline | Bis-benzo[d][1,3]dioxol |
| Activity | Potential neuro-modulatory | Anti-inflammatory (glial cells) |
The target compound’s quinoline group may confer additional binding interactions (e.g., with kinase targets) compared to D5’s simpler structure, though both leverage benzo[d][1,3]dioxol for metabolic stability .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzo[d][1,3]dioxole moiety
- Quinoline group
- Piperidine ring
These structural components contribute to its biological activity and potential medicinal applications. The IUPAC name for this compound is N-(1,3-benzodioxol-5-yl)-4-quinolin-8-yloxypiperidine-1-carboxamide .
Table 1: Structural Information
| Property | Description |
|---|---|
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-quinolin-8-yloxypiperidine-1-carboxamide |
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 375.42 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, which can lead to therapeutic effects in different biological systems.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential as a COX inhibitor, which may reduce inflammation and pain .
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study evaluated the anti-inflammatory activity of structurally similar compounds and found that those with benzodioxole derivatives exhibited significant COX inhibition, suggesting that this compound could have similar properties .
- Diabetes Management : Another investigation into benzodioxole derivatives indicated their potential as α-amylase inhibitors, which could be beneficial in managing carbohydrate metabolism disorders such as diabetes .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits COX enzymes |
| Diabetes Management | Potential α-amylase inhibition |
Structural Activity Relationship (SAR)
The effectiveness of this compound can be further understood through SAR studies. These studies emphasize the importance of specific functional groups in enhancing biological activity. For instance, modifications to the quinoline or piperidine moieties may significantly impact the compound's potency against various biological targets.
Q & A
Q. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the coupling of a piperidine core to benzo[d][1,3]dioxole and quinoline-8-yloxy groups. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or carbodiimides for the benzo[d][1,3]dioxole-piperidine linkage .
- Etherification : Introduce the quinolin-8-yloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity. Monitor reactions via TLC and confirm intermediates with NMR .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify connectivity of the piperidine, benzo[d][1,3]dioxole, and quinoline moieties. Key signals include aromatic protons (δ 6.7–8.5 ppm) and piperidine carbons (δ 40–60 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~464.18 g/mol) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol (<5 mM). For biological assays, prepare stock solutions in DMSO and dilute in PBS .
- Stability : Store at –20°C under inert gas (argon). Degradation occurs in aqueous buffers (pH 7.4) within 24 hours at 37°C; use fresh solutions for assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Core modifications : Replace quinoline with pyridine or imidazole to assess binding affinity changes. Use X-ray crystallography to analyze interactions with targets .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to the benzo[d][1,3]dioxole ring to enhance metabolic stability .
- Pharmacophore mapping : Compare bioactivity data of analogs using molecular docking (e.g., AutoDock Vina) to identify critical binding residues .
Q. What strategies resolve contradictions in bioassay data across different experimental models?
Methodological Answer:
- Dose-response validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to confirm IC₅₀ consistency .
- Metabolite screening : Use LC-MS to identify active/inactive metabolites in hepatic microsomes, which may explain discrepancies between in vitro and in vivo results .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to verify direct target binding in live cells .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Methodological Answer:
- Administration routes : Test oral bioavailability vs. intravenous delivery in rodent models. Use radiolabeled analogs (e.g., ¹⁴C) for tissue distribution studies .
- Metabolic profiling : Identify CYP450 isoforms responsible for clearance using recombinant enzymes. Adjust dosing schedules based on t₁/₂ data .
- Blood-brain barrier (BBB) penetration : Measure brain/plasma ratios via LC-MS/MS after systemic administration .
Q. What computational methods predict off-target interactions and toxicity risks?
Methodological Answer:
- Off-target screening : Use SwissTargetPrediction or Schrödinger’s Target Prediction to identify kinases, GPCRs, or ion channels with high binding potential .
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Validate with Ames test (bacterial reverse mutation assay) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent screening : Use vapor diffusion (hanging drop) with PEG 3350 as a precipitant. Test solvents like DMSO/water (1:4) or ethanol .
- Temperature optimization : Crystallize at 4°C to reduce thermal motion. Collect data at 100 K with synchrotron radiation (λ = 0.978 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
